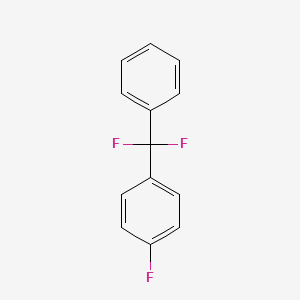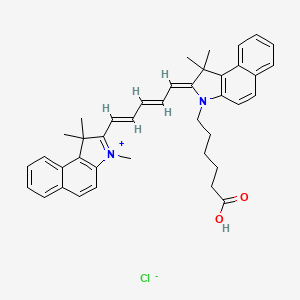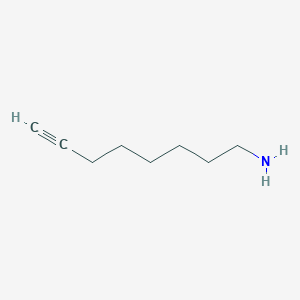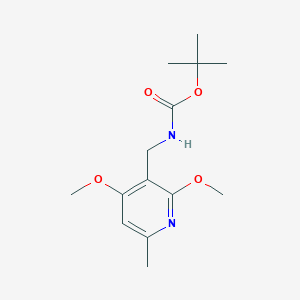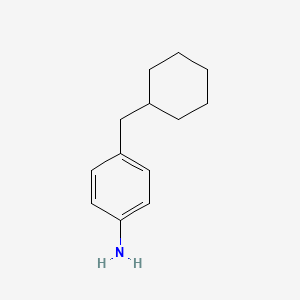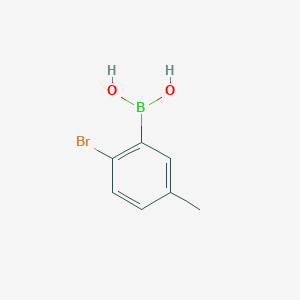
2-Bromo-5-methylphenylboronic acid
Übersicht
Beschreibung
2-Bromo-5-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-5-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-methylphenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules. Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing compounds, which is essential in the design of boron-based drugs and sensors .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to the inhibition or activation of metabolic pathways, thereby altering cellular functions. Studies have shown that boronic acids, including this compound, can inhibit serine proteases, which play a role in cell signaling and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. Additionally, this compound can participate in Suzuki-Miyaura coupling reactions, where it forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid and the corresponding phenol. Long-term studies have shown that this compound can maintain its activity over extended periods, although its stability may be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Studies have shown that the threshold for toxicity varies depending on the animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a boronic acid. It can interact with enzymes such as serine proteases and participate in reactions that involve the formation of carbon-carbon bonds. Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by factors such as its chemical structure and interactions with cellular proteins. For instance, the presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can interact with biomolecules and exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylphenylboronic acid typically involves the bromination of 5-methylphenylboronic acid. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a mixture of water and organic solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a borane derivative.
Major Products: The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, boronate esters in oxidation reactions, and borane derivatives in reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 2-Bromo-5-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it offers better performance in certain synthetic applications, particularly in the formation of sterically hindered biaryl compounds.
Eigenschaften
IUPAC Name |
(2-bromo-5-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZSLAJUCDXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


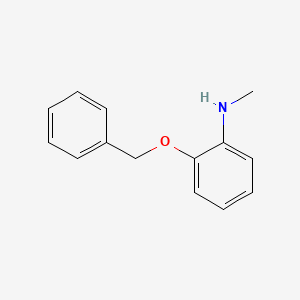
![(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B3103760.png)

